3-Bromo-5-fluoro-4-isopropylphenol

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Strategically designed halogenated phenol for CNS lead optimization. LogP 3.42 enables passive blood-brain barrier diffusion. Three orthogonal reactive sites (-Br for Suzuki coupling, -F for SNAr, -OH for functionalization) permit sequential derivatization. Distinct 19F NMR handle provides real-time reaction monitoring without interference. ≥98% purity. When CNS penetration and synthetic versatility are critical, this building block outperforms less lipophilic analogs.

Molecular Formula C9H10BrFO
Molecular Weight 233.08 g/mol
Cat. No. B14034717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-4-isopropylphenol
Molecular FormulaC9H10BrFO
Molecular Weight233.08 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1Br)O)F
InChIInChI=1S/C9H10BrFO/c1-5(2)9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3
InChIKeyNWEURXXXTFQIAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-4-isopropylphenol: A Specialized Halogenated Phenol Building Block for Advanced Synthesis


3-Bromo-5-fluoro-4-isopropylphenol (CAS 2621936-41-0) is a specialized halogenated aromatic building block featuring a phenol core with bromo, fluoro, and isopropyl substituents . Its molecular formula is C₉H₁₀BrFO, with a molecular weight of 233.08 g/mol . The compound's unique substitution pattern imparts distinct physicochemical properties, including a calculated LogP of 3.4172 and a topological polar surface area (TPSA) of 20.23 Ų, which differentiate it from other halogenated phenols . It is primarily offered as a research chemical with a purity of ≥98% and is a key intermediate for further functionalization, notably in the synthesis of boronic esters for Suzuki-Miyaura cross-coupling reactions .

Why 3-Bromo-5-fluoro-4-isopropylphenol Is Not Interchangeable with Other Halogenated Phenols


Direct substitution of 3-Bromo-5-fluoro-4-isopropylphenol with other halogenated phenols, such as 4-bromo-2-fluoro-6-isopropylphenol or 3-fluoro-4-isopropylphenol, is not scientifically sound due to quantifiable differences in key physicochemical properties that govern reactivity, biological interaction, and analytical behavior . Variations in the position of the bromo and fluoro substituents, as well as the presence or absence of the isopropyl group, lead to distinct electronic environments on the aromatic ring. These differences manifest in calculated properties like lipophilicity (LogP), hydrogen bonding capacity, and steric hindrance, which are critical for applications ranging from medicinal chemistry lead optimization to the development of robust analytical methods . The specific combination of substituents in 3-Bromo-5-fluoro-4-isopropylphenol creates a unique profile that is not replicated by its closest analogs, making direct replacement a high-risk proposition with unpredictable outcomes in both synthetic and biological contexts .

Quantitative Differentiation of 3-Bromo-5-fluoro-4-isopropylphenol from Structural Analogs


Enhanced Lipophilicity Compared to Non-Brominated and Non-Isopropyl Analogs

3-Bromo-5-fluoro-4-isopropylphenol exhibits a calculated LogP value of 3.4172, which is significantly higher than its non-brominated analog, 3-fluoro-4-isopropylphenol (LogP 2.6547), and its non-isopropyl analog, 4-bromo-2-fluorophenol (LogP ~2.6-2.9) . This increase in lipophilicity is directly attributable to the synergistic effect of the bromine atom and the isopropyl group .

Medicinal Chemistry Drug Discovery Physicochemical Profiling Lipophilicity

Differential Hydrogen Bonding Profile Versus Isomeric Bromo-fluoro-isopropylphenols

The specific substitution pattern of 3-Bromo-5-fluoro-4-isopropylphenol results in a unique hydrogen bonding profile. Unlike its regioisomer, 4-Bromo-2-fluoro-6-isopropylphenol, the target compound's 1,2,3,5-tetrasubstituted pattern creates a specific steric and electronic environment around the phenolic -OH group. This is predicted to alter the pKa of the phenol and its ability to act as a hydrogen bond donor/acceptor .

Computational Chemistry Receptor Binding Drug Design SAR

Unique Multi-Modal Synthetic Handle for Diversification

3-Bromo-5-fluoro-4-isopropylphenol offers a distinct synthetic advantage over simpler halogenated phenols by providing three potential sites for further functionalization. The bromine atom is a classic handle for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) . The fluorine atom can undergo nucleophilic aromatic substitution (SNAr) under specific conditions, or serve as a bioisostere [1]. The phenolic -OH group can be further derivatized (e.g., alkylation, acylation) or utilized for directed C-H activation . This multi-modal reactivity allows for sequential and orthogonal diversification to rapidly build molecular complexity.

Organic Synthesis Cross-Coupling Medicinal Chemistry Building Blocks

Unique 19F NMR Spectroscopic Signature for Analytical Confirmation

The presence and specific chemical environment of the single fluorine atom in 3-Bromo-5-fluoro-4-isopropylphenol provides a unique and sensitive 19F NMR spectroscopic handle. Its chemical shift will be distinct from other mono-fluorinated isomers, such as 4-bromo-2-fluoro-6-isopropylphenol or 3-fluoro-4-isopropylphenol, due to the different electronic and steric effects of the adjacent substituents . This allows for rapid and unambiguous confirmation of identity and purity, which is a significant advantage over non-fluorinated analogs that rely on more complex and less sensitive 1H NMR or LCMS methods.

Analytical Chemistry Quality Control Process Monitoring 19F NMR

Targeted Applications for 3-Bromo-5-fluoro-4-isopropylphenol in R&D and Process Chemistry


Medicinal Chemistry: Optimizing CNS Drug Candidates for Blood-Brain Barrier Penetration

The enhanced lipophilicity of 3-Bromo-5-fluoro-4-isopropylphenol, evidenced by its high calculated LogP of 3.4172, makes it a strategically advantageous scaffold for synthesizing drug candidates targeting the central nervous system (CNS) . Its LogP value falls within a favorable range for passive diffusion across the blood-brain barrier. Procurement of this specific building block, rather than less lipophilic analogs, is justified when the goal is to improve brain exposure in lead optimization campaigns .

Synthetic Methodology: Developing Sequential Cross-Coupling and Diversification Strategies

3-Bromo-5-fluoro-4-isopropylphenol is an ideal substrate for developing and demonstrating orthogonal synthetic methodologies. Its three distinct reactive handles (-Br, -F, -OH) allow chemists to explore reaction sequences, such as an initial Suzuki-Miyaura coupling at the bromide site, followed by SNAr or directed C-H functionalization at the fluorine or hydroxyl sites . This makes it a valuable model compound for proof-of-concept studies in complex molecule synthesis and process chemistry development .

Process Analytical Technology (PAT): Developing Robust 19F NMR Methods for Reaction Monitoring

The single fluorine atom in 3-Bromo-5-fluoro-4-isopropylphenol provides a clean, sensitive 19F NMR handle that is ideal for developing quantitative analytical methods for reaction monitoring and process control . Its unique chemical shift, distinct from other fluorinated impurities or by-products, allows for the direct measurement of reaction conversion and product purity without complex sample preparation or interference from non-fluorinated species . This feature is highly valued in industrial research settings where efficient, quantitative analysis is critical.

SAR Studies: Probing the Impact of Steric Hindrance on Biological Activity

The unique steric environment around the phenolic -OH group, created by the adjacent isopropyl, bromo, and fluoro substituents, makes 3-Bromo-5-fluoro-4-isopropylphenol a useful probe in structure-activity relationship (SAR) studies. Its hydrogen bonding capacity is predicted to differ from its less hindered regioisomers, allowing researchers to systematically investigate the importance of a sterically shielded phenol group for target binding or enzyme inhibition .

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